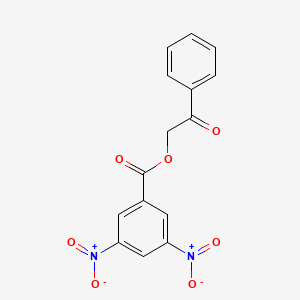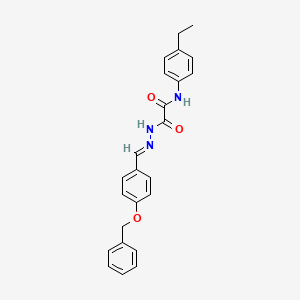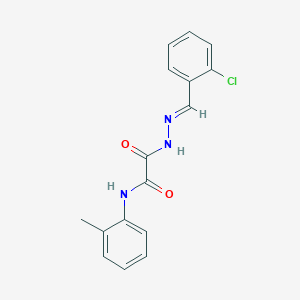![molecular formula C17H17N3O4 B15015717 2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a nitrophenoxy group, and a phenylmethylidene group attached to an acetohydrazide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the nitration of an ethyl-substituted phenol to introduce the nitro group. This is followed by the formation of the phenoxy linkage through a nucleophilic substitution reaction. The final step involves the condensation of the resulting intermediate with phenylmethylideneacetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethylidene group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-nitrophenoxy)ethyl acetate
- Ethyl 2-(4-nitrophenoxy)-2-phenylacetate
- 2-(4-nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17N3O4 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-(4-ethyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-13-8-9-16(15(10-13)20(22)23)24-12-17(21)19-18-11-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21)/b18-11+ |
Clé InChI |
IFYLJETXSFOEMC-WOJGMQOQSA-N |
SMILES isomérique |
CCC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B15015662.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15015666.png)
![4,5-b']Dithiophene](/img/structure/B15015671.png)

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol](/img/structure/B15015681.png)
![Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate](/img/structure/B15015686.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B15015692.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15015698.png)
![Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone](/img/structure/B15015706.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15015731.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


